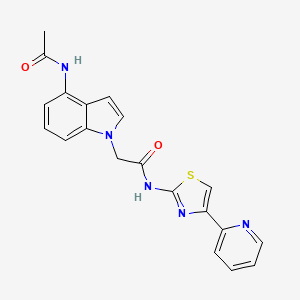

2-(4-acetamido-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide

Beschreibung

BenchChem offers high-quality 2-(4-acetamido-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-acetamido-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C20H17N5O2S |

|---|---|

Molekulargewicht |

391.4 g/mol |

IUPAC-Name |

2-(4-acetamidoindol-1-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C20H17N5O2S/c1-13(26)22-15-6-4-7-18-14(15)8-10-25(18)11-19(27)24-20-23-17(12-28-20)16-5-2-3-9-21-16/h2-10,12H,11H2,1H3,(H,22,26)(H,23,24,27) |

InChI-Schlüssel |

XEMKNRMRIKBHCN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4 |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound 2-(4-acetamido-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics and enzyme inhibition. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, an acetamido group, and a thiazole-pyridine hybrid. Its molecular formula is with a molecular weight of 391.4 g/mol. The presence of multiple functional groups allows for interactions with various biological targets, which is crucial for its therapeutic applications.

Synthesis Methods

The synthesis of 2-(4-acetamido-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. Common approaches include:

- Formation of the Indole Ring : Utilizing precursors that can undergo cyclization.

- Acetamido Group Introduction : Achieved through acylation reactions.

- Thiazole-Pyridine Hybridization : Involves coupling reactions between thiazole derivatives and pyridine-containing moieties.

Recent advancements in green chemistry have also been applied to optimize these synthesis methods, focusing on reducing solvent use and enhancing yields.

Anticancer Activity

Research indicates that compounds with similar structures often exhibit significant anticancer properties. For instance, derivatives of thiazole and indole have shown promising results as inhibitors of various cancer cell lines. The mechanism of action typically involves:

- Inhibition of Kinases : Many thiazole derivatives act as Src kinase inhibitors, impacting cancer cell proliferation .

- Cell Cycle Arrest : Some studies suggest that these compounds induce cell cycle arrest in specific phases, leading to apoptosis in cancer cells.

A notable study demonstrated that certain thiazole derivatives exhibited enhanced cytotoxicity against colon cancer cells (HT-29), with significant inhibitory effects observed after 72 hours of treatment .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in various biological processes:

- Pin1 Inhibition : A series of thiazole derivatives were tested for their inhibitory activity against Pin1, a peptidyl prolyl cis-trans isomerase implicated in cancer progression. Some derivatives showed low micromolar IC50 values, indicating potent inhibitory effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations include:

- Substituent Effects : The introduction of electron-withdrawing groups at specific positions on the thiazole ring enhances anticancer activity.

- Lipophilicity : Higher lipophilicity correlates with better cellular uptake and increased efficacy against cancer cell lines .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Thiazole Derivatives Against Malaria : Research on thiazole analogs found that modifications to the N-aryl amide group significantly influenced their antimalarial activity against Plasmodium falciparum strains .

- Leishmanicidal Activity : Hybrid phthalimido-thiazoles were evaluated for their leishmanicidal properties, showing promising results in reducing intracellular amastigotes while maintaining low toxicity towards mammalian cells .

Wissenschaftliche Forschungsanwendungen

The compound 2-(4-acetamido-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a synthetic organic molecule that contains both indole and thiazole moieties. It has an acetamido group attached to an indole ring, which is linked to a thiazole ring substituted with a pyridine group. This combination of heterocycles indicates that it has the potential for various biological activities and applications in medicinal chemistry.

Potential Applications

- Drug Development This compound can be used as a lead compound for designing new therapeutics that target diseases associated with inflammation or cancer. Its structural features suggest that it can interact with various biological targets, making it a candidate for pharmacological studies.

- Biological activities Compounds with similar structures to 2-(4-acetamido-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide exhibit significant biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. The compound could modulate enzyme activities and receptor interactions.

- Interaction studies Interaction studies are important for understanding how 2-(4-acetamido-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide interacts with biological macromolecules. Preliminary assays could be performed.

Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Aminoquinoline | Contains a quinoline ring; known for antimalarial activity | Antimalarial |

| 5-Arylidene-thiazolidine | Features a thiazolidine ring; used in diabetes treatment | Antidiabetic |

| Indole-based sulfonamides | Indole ring with sulfonamide; known inhibitors of carbonic anhydrases | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.